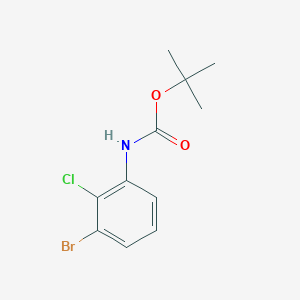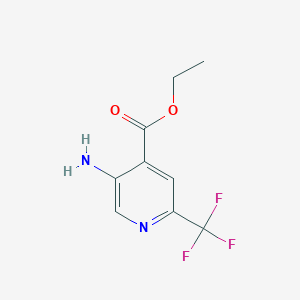
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to an isonicotinic acid backbone. The trifluoromethyl group imparts significant chemical stability and unique reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate typically involves the introduction of the trifluoromethyl group into the isonicotinic acid framework. One common method involves the reaction of ethyl isonicotinate with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to ensure selective reactivity.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for diverse applications.
Applications De Recherche Scientifique
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-(trifluoromethyl)isonicotinate: Similar structure but different positioning of functional groups.
Ethyl 5-amino-2-(difluoromethyl)isonicotinate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to different reactivity and properties.
Ethyl 5-amino-2-(trifluoromethyl)benzoate: Similar functional groups but attached to a benzoate backbone instead of isonicotinate.
The uniqueness of this compound lies in its specific combination of functional groups and their positioning, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
ethyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(9(10,11)12)14-4-6(5)13/h3-4H,2,13H2,1H3 |
Clé InChI |
JKYIHKRXICUWDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC=C1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


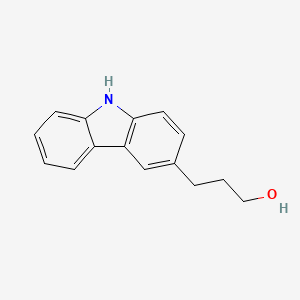


![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
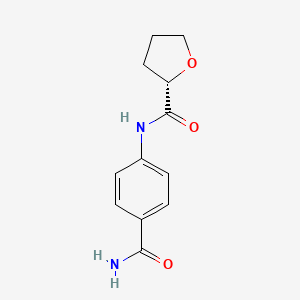
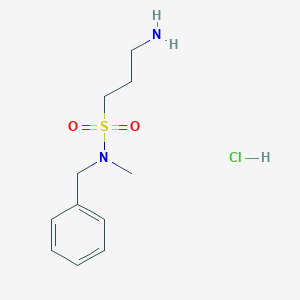
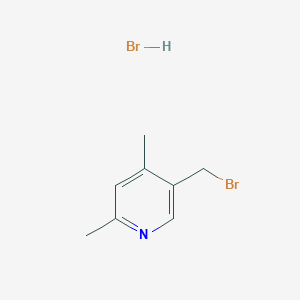
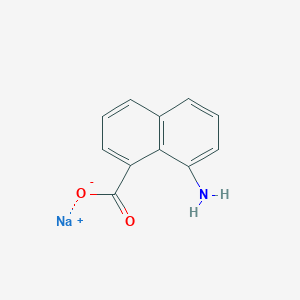
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
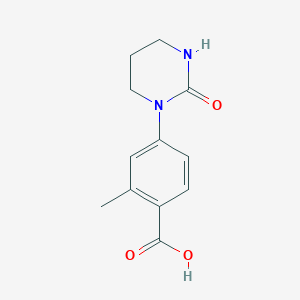

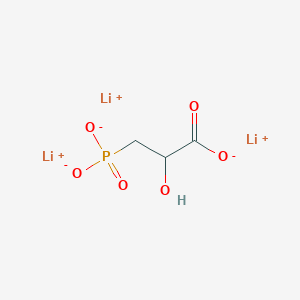
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
